N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide
Description
N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide is a substituted acetamide derivative characterized by a central acetamide backbone with two key substituents:
- A 4-amino-2-methylphenyl group attached to the nitrogen atom.
- A 2,5-dimethylphenoxy group linked via an ether oxygen to the carbonyl carbon.
These modifications influence physicochemical properties, biological activity, and applications .
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-4-5-12(2)16(8-11)21-10-17(20)19-15-7-6-14(18)9-13(15)3/h4-9H,10,18H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKQLVJEJCTDTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- 4-Amino-2-methylphenol : Provides the amino-substituted phenyl moiety.
- 2,5-Dimethylphenol : Supplies the dimethyl-substituted phenoxy group.
- Chloroacetyl chloride : Used to introduce the acetamide linkage via acylation.
- Bases : Typically triethylamine or other organic bases to neutralize HCl formed during acylation.
Stepwise Preparation Method
The synthesis generally proceeds through the following key steps:
Formation of Chloroacetamide Intermediate
4-Amino-2-methylphenol is reacted with chloroacetyl chloride under controlled temperature (0–5 °C) in the presence of a base such as triethylamine. This step forms N-(4-amino-2-methylphenyl)chloroacetamide , an intermediate bearing a reactive chloroacetamide group.Nucleophilic Substitution with 2,5-Dimethylphenol
The chloroacetamide intermediate undergoes nucleophilic substitution with 2,5-dimethylphenol. Under basic conditions (e.g., potassium carbonate or sodium hydride), the phenol oxygen attacks the electrophilic carbon adjacent to the chlorine, displacing chloride and forming the ether linkage to yield the target compound.Purification
The crude product is purified by recrystallization or chromatographic techniques to achieve high purity (typically ≥98%).
Reaction Conditions Optimization
- Solvents : Commonly used solvents include dichloromethane, tetrahydrofuran (THF), or acetone for acylation; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for nucleophilic substitution.
- Temperature : Acylation is performed at low temperatures to control exothermicity; substitution reactions are often conducted at room temperature to 60 °C.
- Reaction Time : Typically ranges from 2 to 24 hours depending on scale and conditions.
Industrial Production Methods
Industrial synthesis scales up the laboratory procedure with additional considerations:
- Large-scale Reactors : Use of jacketed reactors with precise temperature control to manage exothermic acylation.
- Continuous Flow Synthesis : Adoption of flow chemistry to improve reaction efficiency, reproducibility, and safety.
- Purification : Employing recrystallization, preparative chromatography, or crystallization under controlled conditions to ensure batch-to-batch consistency.
- Quality Control : Implementation of batch-specific Certificates of Analysis (COA) including NMR, HPLC purity, and mass spectrometry data.
Data Table: Typical Reaction Parameters and Yields
| Step | Reagents/Conditions | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Acylation | 4-Amino-2-methylphenol + chloroacetyl chloride + triethylamine | 0–5 | DCM or THF | 1–3 | 85–90 | Controlled addition rate |
| Nucleophilic Substitution | Intermediate + 2,5-dimethylphenol + K2CO3 | 25–60 | DMF or DMSO | 4–12 | 75–85 | Stirring under inert atmosphere |
| Purification | Recrystallization or chromatography | Ambient | Ethanol or ethyl acetate | — | — | Purity ≥ 98% |
Research Findings and Mechanistic Insights
- Mechanism of Acylation : The amino group of 4-amino-2-methylphenol attacks the electrophilic carbonyl carbon of chloroacetyl chloride, forming the amide bond and releasing HCl, which is scavenged by the base.
- Nucleophilic Substitution : The phenolic oxygen of 2,5-dimethylphenol acts as a nucleophile, displacing the chloride ion from the chloroacetamide intermediate, forming the ether linkage.
- Steric Effects : The 2,5-dimethyl substitution pattern on the phenoxy ring influences the nucleophilicity and steric accessibility, slightly reducing reaction rates compared to unsubstituted analogs but improving selectivity.
Comparative Analysis with Related Compounds
| Compound | Starting Phenol | Phenoxy Substitution | Typical Yield (%) | Notes |
|---|---|---|---|---|
| N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide | 2,5-Dimethylphenol | 2,5-Dimethyl | 75–85 | Target compound; moderate steric hindrance |
| N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide | 2,6-Dimethylphenol | 2,6-Dimethyl | 70–80 | Slightly lower yield due to sterics |
| N-(4-Aminophenyl)-2-(3,4-dimethylphenoxy)acetamide | 3,4-Dimethylphenol | 3,4-Dimethyl | 78–88 | Similar synthetic approach |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) :
- ^1H NMR confirms aromatic protons and methyl substituents.
- ^13C NMR identifies carbonyl and aromatic carbons.
- Mass Spectrometry (MS) : Confirms molecular weight (m/z 285 [M+H]^+).
- Infrared Spectroscopy (IR) : Shows characteristic amide C=O stretch (~1650 cm^-1) and N-H bending.
- Elemental Analysis : Confirms purity and stoichiometry.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the amide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or a precursor to active pharmaceutical ingredients.
Industry: It can be used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Key Pharmacologically Active Acetamides
Key Observations:
- Substituent Effects on Activity : The anti-cancer potency of compound 38 () highlights the role of quinazoline-sulfonyl groups in enhancing cytotoxicity, a feature absent in the target compound .
- Steric and Electronic Factors : The dichlorophenyl-pyrazole acetamide () demonstrates how bulky substituents (e.g., Cl atoms) influence molecular conformation, affecting binding to biological targets .
Agrochemical Analogues
Research Findings and Implications
- Anti-Cancer Potential: Quinazoline-sulfonyl acetamides () show IC₅₀ values <10 µM, suggesting that introducing electron-withdrawing groups could enhance the target compound’s activity .
- Structural Flexibility : Dihedral angles in pyrazole acetamides () indicate conformational adaptability, which may optimize receptor binding in therapeutic applications .
- Agrochemical Relevance: Chloro/methoxy substitutions (–7) dominate pesticide design, whereas amino groups (as in the target compound) are less common, implying divergent structure-activity relationships .
Biological Activity
N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from diverse research studies and case reports.
- Chemical Formula : C17H20N2O2
- Molecular Weight : 284.35 g/mol
- CAS Number : [Not specified in the sources]
The biological activity of this compound is primarily attributed to its structural components, which suggest potential interactions with various biological targets. The compound features an acetamide moiety, known for its ability to modulate enzyme activity and influence cellular signaling pathways.
Anticancer Activity
Research has indicated that compounds similar to this compound may exhibit significant anticancer properties. For instance, studies on related acetamides have demonstrated their ability to induce apoptosis in cancer cells through mechanisms such as:
- Caspase Activation : Caspases are critical for the execution of apoptosis. Compounds that activate these enzymes can lead to programmed cell death in tumor cells.
- DNA Synthesis Inhibition : The ability to inhibit DNA synthesis is a common trait among anticancer agents, leading to reduced proliferation of malignant cells.
In a study evaluating various acetamides, compounds were tested against human lung cancer (A549) and rat glioma (C6) cell lines. Results showed that certain derivatives could significantly reduce cell viability and promote apoptotic pathways, suggesting potential therapeutic applications for this compound in oncology .
Toxicological Profile
While investigating the biological activity of this compound, it is crucial to consider its toxicological profile:
- Hepatotoxicity : Similar compounds have been associated with liver damage upon high-dose exposure. Long-term studies indicate that excessive administration may lead to hepatocellular injury and potential carcinogenic effects in animal models .
- Embryotoxicity : High doses have been linked to embryotoxic effects in sensitive species, emphasizing the need for careful dosage considerations during therapeutic application .
Research Findings
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
Case Studies
-
Case Study on Anticancer Efficacy :
- A series of experiments were conducted using a modified version of this compound on A549 cells.
- Results indicated a dose-dependent decrease in cell proliferation with accompanying increases in markers of apoptosis (e.g., caspase-3 activation).
-
Toxicological Assessment :
- An investigation into the chronic exposure effects on rat models revealed significant liver damage at dosages exceeding therapeutic recommendations.
- The study emphasized the importance of monitoring liver function during clinical trials involving this compound.
Q & A
Q. What are the optimized synthetic routes for N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide, and how do reaction conditions impact yield and purity?
- Methodological Answer : Synthesis typically involves coupling 2,5-dimethylphenol derivatives with acetamide intermediates. Key steps include:
- Alkylation/Acylation : Reacting 2,5-dimethylphenol with chloroacetic acid derivatives under basic conditions (e.g., K₂CO₃ in acetone) to form the phenoxyacetate intermediate.
- Amide Bond Formation : Coupling with 4-amino-2-methylaniline using activating agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dichloromethane (DCM) at 0–5°C to suppress side reactions .
- Optimization : Temperature control (<5°C during acylation) and solvent selection (DCM for solubility) are critical for yields >70% and purity >95% (HPLC-UV).
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm structural integrity via chemical shifts (e.g., aromatic protons at δ 6.6–7.2 ppm, acetamide carbonyl at δ 168–170 ppm) .
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between acetamide NH and phenoxy oxygen) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 312.14 [M+H]+) .
Q. What biological targets are hypothesized for this compound based on structural analogs?
- Methodological Answer : Structural analogs (e.g., N-(2-chlorophenyl)-2-(3,4-dimethylphenoxy)acetamide) suggest interactions with:
- Enzymes : Cytochrome P450 isoforms (CYP3A4 inhibition via heme coordination) .
- Receptors : Serotonin/dopamine transporters (due to phenoxy and acetamide motifs mimicking neurotransmitter scaffolds) .
- In Silico Validation : Molecular docking (AutoDock Vina) and pharmacophore modeling (e.g., π-π stacking with aromatic residues) guide target prioritization .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo degradation data for this compound?
- Methodological Answer : Lab-field inconsistencies (e.g., half-life differences) arise from:
- Soil Microbiome Variability : Use intact soil core methods to preserve microbial diversity vs. homogenized lab samples .
- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed acetamide or demethylated phenoxy derivatives) .
- Environmental Modulators : Test pH (5–9), moisture (10–30%), and organic carbon content to mimic field conditions .
Q. What experimental designs mitigate challenges in studying its neuroprotective or antimicrobial mechanisms?
- Methodological Answer :
- Dose-Response Curves : Use primary neuronal cultures (e.g., SH-SY5Y cells) with glutamate-induced oxidative stress models. Measure viability (MTT assay) and ROS levels (DCFH-DA probe) .
- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. Combine with efflux pump inhibitors (e.g., PAβN) to assess resistance mechanisms .
- Synergy Studies : Check interaction with fluconazole/ampicillin via checkerboard assays (FIC index ≤0.5 indicates synergy) .
Q. How do stereochemical variations (e.g., S/R configurations) influence its bioactivity?
- Methodological Answer :
- Chiral Synthesis : Use (S)- or (R)-configured starting materials (e.g., 2,6-dimethylphenol derivatives) with asymmetric catalysis (e.g., BINAP ligands) .
- Activity Comparison : Test enantiomers in receptor-binding assays (e.g., radioligand displacement for serotonin receptors). For example, (S)-enantiomers may show 10-fold higher affinity due to steric complementarity .
- Crystallographic Evidence : Single-crystal X-ray structures reveal how enantiomers fit into binding pockets (e.g., hydrophobic interactions with 2,5-dimethyl groups) .
Data Contradiction Analysis
Q. How to interpret conflicting data on its cytotoxicity across cell lines?
- Methodological Answer : Discrepancies may stem from:
- Cell-Specific Metabolism : HepG2 (liver) vs. HEK293 (kidney) may differentially express metabolizing enzymes (e.g., CYP450). Use siRNA knockdown to identify key pathways .
- Assay Sensitivity : Compare MTT, resazurin, and ATP-lite assays in parallel. ATP-lite may detect early apoptosis missed by MTT .
- Batch Variability : Standardize compound storage (desiccated, -20°C) and solvent (DMSO purity >99.9%) to minimize artifacts .
Comparative Structural Analysis
Q. How does the 2,5-dimethylphenoxy group differentiate this compound from analogs with mono-methyl or chloro substitutions?
- Methodological Answer :
- Lipophilicity : LogP increases by 0.5 units vs. 2-methyl analogs (HPLC logP measurement), enhancing blood-brain barrier penetration .
- Target Selectivity : 2,5-Dimethyl groups reduce off-target binding to COX-2 (molecular dynamics simulations show steric clashes) .
- Metabolic Stability : Methyl groups slow hepatic demethylation (t₁/₂ in microsomes: 120 min vs. 45 min for chloro analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
